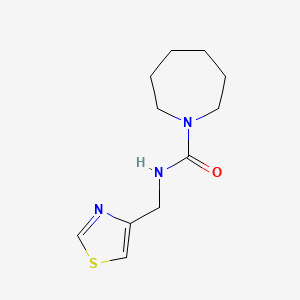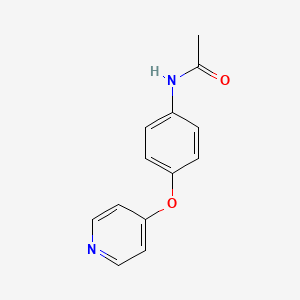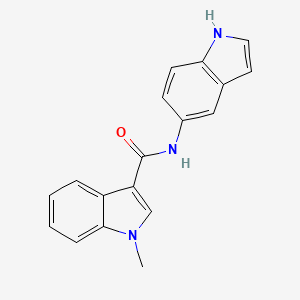
N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide, also known as TAC-101, is a chemical compound that has recently gained attention in the field of scientific research. TAC-101 is a potent and selective antagonist of the neurokinin-1 receptor, which is involved in the regulation of pain, stress, and anxiety.
Mécanisme D'action
N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide selectively binds to the neurokinin-1 receptor, which is predominantly expressed in the central nervous system. The neurokinin-1 receptor is involved in the regulation of pain, stress, and anxiety by modulating the release of neurotransmitters such as substance P and glutamate. By blocking the neurokinin-1 receptor, N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide reduces the activity of these neurotransmitters, resulting in a decrease in pain, stress, and anxiety.
Biochemical and Physiological Effects:
N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide has been shown to have a wide range of biochemical and physiological effects. In animal models, N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide has been shown to reduce pain sensitivity, decrease anxiety-like behaviors, and improve depressive-like behaviors. Furthermore, N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide is its high selectivity for the neurokinin-1 receptor, which reduces the risk of off-target effects. Furthermore, N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide has good pharmacokinetic properties, such as high oral bioavailability and a long half-life, which make it suitable for use in animal models. However, one of the limitations of N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide. One potential direction is to investigate the efficacy of N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide in combination with other drugs such as opioids or antidepressants. Another direction is to study the role of N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide in other diseases such as inflammatory bowel disease or multiple sclerosis. Furthermore, the development of more potent and selective neurokinin-1 receptor antagonists may lead to the discovery of new therapeutic agents for the treatment of pain, stress, and anxiety disorders.
In conclusion, N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide is a promising compound that has shown potential therapeutic applications in various diseases. Its high selectivity for the neurokinin-1 receptor and good pharmacokinetic properties make it suitable for use in animal models. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide.
Méthodes De Synthèse
The synthesis of N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide involves the reaction of 1,3-thiazol-4-ylmethylamine with 6-chloroazepan-1-carboxylic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as N-methylmorpholine (NMM) in an organic solvent such as dimethylformamide (DMF). The resulting product is then purified by column chromatography to obtain N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide in high yield and purity.
Applications De Recherche Scientifique
N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as chronic pain, anxiety disorders, and depression. In preclinical studies, N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide has shown promising results in reducing pain, anxiety, and depressive-like behaviors in animal models. Furthermore, N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide has been shown to have synergistic effects when combined with other drugs such as opioids or antidepressants.
Propriétés
IUPAC Name |
N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c15-11(12-7-10-8-16-9-13-10)14-5-3-1-2-4-6-14/h8-9H,1-7H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRBUZUUXHMXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NCC2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-thiazol-4-ylmethyl)azepane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide](/img/structure/B7542748.png)
![N'-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide](/img/structure/B7542753.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea](/img/structure/B7542764.png)
![7-methoxy-N-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7542771.png)
![1-benzyl-N-[2-(3-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7542777.png)
![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-[2-(1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7542779.png)


![N-propyl-1-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine-3-carboxamide](/img/structure/B7542811.png)
![1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide](/img/structure/B7542816.png)

![N-(2-methoxy-5-methylphenyl)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanamide](/img/structure/B7542843.png)
![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-(2-oxo-2-piperidin-1-ylethyl)urea](/img/structure/B7542854.png)
